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2-Aziridinone, 1,3-di-1-adamantyl-

Cat. No.: B099401
CAS No.: 17385-51-2
M. Wt: 325.5 g/mol
InChI Key: GNOWFORRVQUOOE-UHFFFAOYSA-N
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Description

Contextualization of Aziridinone (B14675917) Chemistry

Aziridinones, also known as α-lactams, are three-membered heterocyclic compounds containing a carbonyl group and a nitrogen atom within the ring. They are the nitrogen-containing analogs of cyclopropanones and are characterized by significant ring strain due to the deviation of bond angles from the ideal values. This inherent strain makes them highly reactive intermediates and valuable building blocks in organic synthesis.

The chemistry of aziridinones is rich and varied, with their reactivity being dominated by ring-opening reactions. Nucleophilic attack can occur at either the carbonyl carbon or the C3 carbon, leading to the formation of a variety of acyclic amide derivatives. The regioselectivity of this ring-opening is influenced by the nature of the nucleophile and the substituents on the aziridinone ring.

Significance of Adamantyl Substituents in Aziridinone Frameworks

The incorporation of adamantyl groups into molecular frameworks is a well-established strategy in medicinal chemistry and materials science. The adamantane (B196018) cage is a rigid, lipophilic, and sterically demanding hydrocarbon structure. When attached to a reactive core like an aziridinone, the adamantyl substituents exert a profound influence on the molecule's properties.

The most significant impact of the di-adamantyl substitution in 2-Aziridinone, 1,3-di-1-adamantyl- is the remarkable stabilization of the otherwise highly labile α-lactam ring. The sheer bulk of the two adamantyl groups provides kinetic stability by sterically shielding the strained ring from nucleophilic attack. This allows for the isolation and characterization of a class of compounds that are typically transient intermediates.

Furthermore, the adamantyl moieties can influence the electronic properties of the aziridinone ring and dictate the stereochemical outcome of its reactions. The rigidity of the adamantane cage can also be exploited to create molecules with well-defined three-dimensional structures.

Chemical and Physical Properties of 2-Aziridinone, 1,3-di-1-adamantyl-

While detailed experimental data for this specific compound is not widely available in publicly accessible literature, the synthesis of bis(α-lactams) derived from adamantane has been reported, confirming the existence of such di-adamantyl substituted aziridinones. nih.govacs.org Based on the known properties of similar adamantane derivatives and aziridinones, the following properties can be anticipated.

PropertyValue
Molecular FormulaC₂₂H₃₁NO
Molecular Weight325.49 g/mol
AppearanceLikely a crystalline solid
Melting PointExpected to be relatively high due to the rigid adamantyl groups
SolubilitySoluble in nonpolar organic solvents, insoluble in water

Detailed Research Findings

Research on adamantyl-substituted aziridinones has primarily focused on their synthesis and stability. The seminal work in this area demonstrated the feasibility of preparing bis(α-lactams) from adamantane, highlighting the stabilizing effect of the bulky substituents. nih.govacs.org

The synthesis of such sterically hindered α-lactams typically involves the cyclization of an α-haloamide precursor in the presence of a strong, non-nucleophilic base. The adamantyl groups on both the nitrogen and the α-carbon are crucial for preventing intermolecular side reactions and promoting the desired intramolecular cyclization.

The reactivity of these stabilized α-lactams is a subject of ongoing interest. While significantly less reactive than their unhindered counterparts, they can still undergo ring-opening reactions under specific conditions, providing access to novel and highly substituted amide structures that would be difficult to synthesize through other routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO B099401 2-Aziridinone, 1,3-di-1-adamantyl- CAS No. 17385-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17385-51-2

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

IUPAC Name

1,3-bis(1-adamantyl)aziridin-2-one

InChI

InChI=1S/C22H31NO/c24-20-19(21-7-13-1-14(8-21)3-15(2-13)9-21)23(20)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-19H,1-12H2

InChI Key

GNOWFORRVQUOOE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Synthetic Methodologies

Dehydrohalogenation Routes

Dehydrohalogenation of α-haloamides is a fundamental and widely employed method for the synthesis of the aziridinone (B14675917) ring. This approach involves an intramolecular nucleophilic substitution where the amide nitrogen displaces a halogen on the α-carbon.

The synthesis commences with the preparation of the requisite α-haloamide precursor, N-(1-adamantyl)-2-halo-N-(1-adamantyl)acetamide. This precursor can be synthesized by the acylation of di-1-adamantylamine with a 2-haloacetyl halide, such as 2-chloroacetyl chloride or 2-bromoacetyl chloride. The steric bulk of the two adamantyl groups on the nitrogen atom can significantly hinder this acylation reaction, potentially requiring elevated temperatures or the use of a more reactive acylating agent.

Once the α-haloamide precursor is obtained, the crucial step is the base-mediated intramolecular cyclization. A strong, non-nucleophilic base is required to deprotonate the amide N-H group, forming an amide anion. This anion then acts as an internal nucleophile, attacking the α-carbon and displacing the halide ion to form the three-membered aziridinone ring.

Commonly used bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of base and solvent is critical to the success of the reaction, as side reactions such as elimination or intermolecular reactions can occur.

Key optimization parameters include:

Base Strength and Steric Hindrance: A very strong and sterically hindered base is preferred to ensure efficient deprotonation of the α-haloamide without competing nucleophilic attack on the carbonyl group or the α-carbon.

Solvent: Aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether are typically used to solvate the reactants without interfering with the strong base.

Temperature: The cyclization is often performed at low temperatures to minimize decomposition of the strained aziridinone ring. However, overcoming the steric hindrance of the adamantyl groups may necessitate higher temperatures, creating a delicate balance between reaction rate and product stability.

Crown Ethers: The addition of crown ethers, such as 15-crown-5 or 18-crown-6, can enhance the reactivity of the base by sequestering the metal cation, leading to a "naked" and more reactive anion.

ParameterConditionRationale for 1,3-di-1-adamantyl-2-aziridinone Synthesis
BaseSodium Hydride (NaH) with 15-crown-5Provides a strong, non-nucleophilic base; crown ether enhances reactivity.
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent that is compatible with strong bases.
Temperature-78°C to room temperatureLow initial temperature to control the reaction, followed by gradual warming to promote cyclization.
PrecursorN-(1-adamantyl)-2-bromo-N-(1-adamantyl)acetamideBromide is a better leaving group than chloride, potentially facilitating the reaction.

Alternative Cyclization Strategies

Given the potential difficulties with the dehydrohalogenation route for such a sterically demanding target, alternative strategies for the formation of the aziridinone ring are of considerable interest.

The addition of a carbene to an isocyanate presents a conceptually different approach to the aziridinone ring system. In the context of 1,3-di-1-adamantyl-2-aziridinone, this would involve the reaction of an adamantyl-substituted carbene with 1-adamantyl isocyanate.

The generation of the adamantyl carbene could be achieved from a suitable precursor, such as an adamantyl-diazomethane derivative. The highly reactive carbene could then, in principle, undergo a [1+2] cycloaddition with the C=N double bond of the isocyanate.

However, this method is largely theoretical for this specific target and faces several challenges:

Carbene Reactivity: Carbenes are highly reactive and can undergo various side reactions, such as dimerization or insertion into C-H bonds.

Regioselectivity: The addition of the carbene to the isocyanate needs to be selective for the C=N bond over the C=O bond.

Precursor Synthesis: The synthesis of a stable and handleable adamantyl-diazomethane precursor could be complex.

Another plausible alternative is the intramolecular dehydration of an α-hydroxy amide. The precursor for this route would be N,N'-di-1-adamantyl-2-hydroxyacetamide. This precursor could potentially be synthesized from the reaction of 2-hydroxyacetic acid with di-1-adamantylamine.

The subsequent cyclization would require a powerful dehydrating agent to facilitate the formation of the C-N bond and elimination of a water molecule. Reagents such as triflic anhydride in the presence of a non-nucleophilic base could potentially effect this transformation. The mechanism would likely involve the activation of the hydroxyl group by the dehydrating agent, making it a good leaving group, followed by intramolecular attack by the amide nitrogen.

The significant steric hindrance of the adamantyl groups would be a major hurdle to overcome in both the synthesis of the precursor and the final cyclization step.

StepProposed ReagentsKey Challenge
Precursor Synthesis2-hydroxyacetic acid, dicyclohexylcarbodiimide (DCC), di-1-adamantylamineSteric hindrance in the amidation reaction.
CyclizationTriflic anhydride, 2,6-lutidineOvercoming steric repulsion to allow for intramolecular ring closure.

Photochemical denitrogenation of a suitable heterocyclic precursor is a known method for the formation of strained ring systems. For the synthesis of 1,3-di-1-adamantyl-2-aziridinone, a potential precursor would be 1,3-di-1-adamantyl-Δ²-1,2,3-triazolin-4-one.

Upon irradiation with UV light, this precursor would be expected to extrude a molecule of nitrogen gas (N₂), a thermodynamically favorable process. The resulting diradical or concerted ring closure would then form the desired aziridinone ring. nih.govresearchgate.net

The primary challenges associated with this route are:

Precursor Synthesis: The synthesis of the substituted triazolinone precursor would likely be a multi-step and complex process.

Photochemical Yield: The efficiency of the photochemical reaction can be variable and may lead to side products.

Product Isolation: The isolation of the potentially labile aziridinone from the photochemical reaction mixture could be difficult.

Despite these challenges, the clean nature of the nitrogen extrusion makes this an attractive, albeit speculative, synthetic strategy.

Considerations for Stereoselective Synthesis

The stereoselective synthesis of "2-Aziridinone, 1,3-di-1-adamantyl-" presents a formidable challenge primarily due to the exceptional steric bulk of the two 1-adamantyl groups. These bulky substituents significantly influence the reactivity of the precursors and the stereochemical outcome of the cyclization. Achieving high levels of stereocontrol in the formation of the three-membered ring requires careful consideration of the synthetic strategy, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

A primary strategy for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. wikipedia.org For the synthesis of a chiral 2-aziridinone, an auxiliary could be attached to the nitrogen of an amine precursor or to the α-carbon of an acyl halide. For instance, a chiral amine bearing a removable chiral group could be condensed with an adamantyl-substituted ketene. The stereochemical bias would be imparted by the auxiliary, which would favor the approach of the ketene from the less sterically hindered face. After the formation of the aziridinone ring, the auxiliary would be cleaved to yield the enantiomerically enriched product. Evans' oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

Asymmetric catalysis offers another powerful approach to stereoselective synthesis. jhu.edunih.gov In this methodology, a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over the other. For the synthesis of 1,3-di-1-adamantyl-2-aziridinone, a potential route could be the [2+2] cycloaddition of a ketene with an imine, catalyzed by a chiral Lewis acid or a nucleophilic catalyst. nih.govresearchgate.net Cinchona alkaloids, for example, have been successfully employed as organocatalysts in the asymmetric synthesis of β-lactams, a class of compounds structurally related to 2-aziridinones. nih.gov However, the significant steric hindrance of the adamantyl groups would likely necessitate the development of highly specialized and sterically accessible catalysts to achieve efficient and selective transformation.

Substrate-controlled diastereoselective synthesis is also a viable consideration, particularly if one of the adamantyl-bearing precursors already contains a stereocenter. The existing stereocenter can influence the stereochemical outcome of the ring-forming reaction. For example, the reaction of a chiral α-halo amide with an imine could proceed with a degree of diastereoselectivity dictated by the stereocenter on the amide.

A significant challenge in any of these approaches is overcoming the steric repulsion between the two adamantyl groups during the transition state of the ring-closing step. This steric clash can disfavor the desired cyclization and may require forcing reaction conditions, which can be detrimental to stereoselectivity.

Given the lack of specific literature on the stereoselective synthesis of 1,3-di-1-adamantyl-2-aziridinone, we can extrapolate from studies on other sterically hindered β-lactams and aziridines. For instance, the diastereoselective synthesis of α-quaternary aziridine-2-carboxylates has been achieved with high diastereoselectivity using N-tert-butanesulfinyl ketimino esters. organic-chemistry.orgnih.gov This suggests that a sulfinamide chiral auxiliary could be a promising avenue for controlling the stereochemistry in the synthesis of the target compound.

The following table presents hypothetical data based on known stereoselective reactions of sterically hindered substrates to illustrate how different parameters could influence the diastereomeric ratio (dr) of a product analogous to 1,3-di-1-adamantyl-2-aziridinone.

EntryChiral Auxiliary/CatalystBase/AdditiveSolventTemperature (°C)Diastereomeric Ratio (dr)
1(S)-4-Benzyl-2-oxazolidinonen-BuLiTHF-7885:15
2(R,R)-PseudoephedrineLDAToluene-7890:10
3Cinchonidine (10 mol%)TiCl4CH2Cl2-4075:25
4(S)-tert-ButanesulfinamideLHMDSTHF-78>95:5

This interactive table demonstrates that the choice of chiral inductor, reaction conditions, and solvent can have a profound impact on the stereochemical outcome. Achieving high selectivity for a molecule as sterically encumbered as 1,3-di-1-adamantyl-2-aziridinone would likely require extensive optimization of these parameters.

Advanced Structural Characterization

Spectroscopic Analysis for Electronic and Conformational Features

Spectroscopic methods are crucial for determining the electronic environment and conformational isomers of a molecule in solution. For 1,3-di-1-adamantyl-2-aziridinone, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide invaluable insights.

Conformational analysis of similar heterocyclic systems has been effectively performed using variable-temperature NMR studies. Such an analysis for 1,3-di-1-adamantyl-2-aziridinone could reveal the energy barriers for bond rotations and potential conformational equilibria, which are significantly influenced by the massive adamantyl substituents.

X-Ray Crystallographic Investigations of Bond Parameters and Ring Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsional angles. Although a specific crystallographic study for 1,3-di-1-adamantyl-2-aziridinone is not publicly documented, the examination of other adamantyl-substituted heterocycles offers a template for understanding its likely solid-state structure.

Research on compounds featuring adamantyl groups often reveals the influence of these bulky substituents on the molecular packing and geometry. For instance, studies on other adamantane (B196018) derivatives have shown that the adamantane cage typically adopts a rigid chair conformation. nih.gov In 1,3-di-1-adamantyl-2-aziridinone, the geometry of the aziridinone (B14675917) ring is expected to be significantly distorted from planarity due to the steric repulsion between the two large adamantyl groups.

The key bond parameters of interest would be the C-N and C-C bond lengths within the aziridinone ring, as well as the bond angles, which would reflect the high degree of ring strain. The planarity of the nitrogen atom in the aziridinone ring is another critical feature that would be elucidated by X-ray crystallography.

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical, yet plausible, crystallographic data for 1,3-di-1-adamantyl-2-aziridinone, based on known values for similar strained heterocyclic systems and adamantane derivatives.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 12.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1978
Z 4

Further detailed analysis from a crystallographic study would provide the precise bond lengths and angles within the aziridinone ring, as depicted in the table below. These values are critical for understanding the electronic nature and reactivity of this strained heterocyclic system.

Bond/AngleValue
N1-C2 (Å) 1.38
C2-C3 (Å) 1.50
N1-C3 (Å) 1.49
C2=O1 (Å) 1.21
∠ N1-C2-C3 (°) 61.5
∠ C2-C3-N1 (°) 61.5
∠ C2-N1-C3 (°) 57.0

It is important to reiterate that the data presented in the tables are illustrative, based on known structural chemistry principles, and are not derived from a published experimental study on 1,3-di-1-adamantyl-2-aziridinone. The synthesis and full characterization of this specific compound would be a valuable contribution to the field of strained heterocycle chemistry.

Theoretical and Computational Investigations

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are instrumental in understanding the fundamental electronic structure and bonding characteristics of 2-Aziridinone, 1,3-di-1-adamantyl-. The presence of the electron-withdrawing carbonyl group and the nitrogen atom within the three-membered ring, coupled with the bulky adamantyl substituents, creates a unique electronic environment.

Initial studies on related, less sterically hindered aziridinones have provided a foundational understanding. For instance, computational analyses of simpler aziridinone (B14675917) systems reveal the nature of the strained C-C and C-N bonds within the ring. These bonds are typically elongated and weaker compared to their counterparts in acyclic systems, a direct consequence of the acute bond angles enforced by the ring structure.

Table 1: Predicted Electronic Properties of 2-Aziridinone, 1,3-di-1-adamantyl-

PropertyPredicted Value
Dipole MomentData not available
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Mulliken Atomic ChargesData not available

Note: Specific calculated values for these properties are not available in the public domain and would require dedicated computational studies.

Density Functional Theory (DFT) for Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the energetics of molecules and the structures of transition states in chemical reactions. For 2-Aziridinone, 1,3-di-1-adamantyl-, DFT calculations are crucial for understanding its stability and the energy barriers associated with its potential reactions, such as ring-opening.

DFT studies on analogous strained ring systems, like aziridines and epoxides, have demonstrated that the choice of functional and basis set is critical for obtaining accurate energetic data. For the di-adamantyl substituted aziridinone, DFT could be employed to calculate the heat of formation and to explore the potential energy surface for various reaction pathways. The bulky adamantyl groups are anticipated to create a sterically congested environment around the reactive aziridinone ring, which would be reflected in the calculated transition state energies. These calculations would likely show higher activation barriers for reactions compared to less substituted aziridinones due to the steric hindrance that impedes the approach of reagents.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling allows for the detailed elucidation of reaction mechanisms at the molecular level. For 2-Aziridinone, 1,3-di-1-adamantyl-, potential reaction pathways include nucleophilic attack at the carbonyl carbon or at the ring carbons, as well as thermal or photochemical ring-opening reactions.

Theoretical studies on the reactivity of related adamantyl-containing compounds have shown that the adamantyl group can direct the stereochemical outcome of reactions. researchgate.net In the case of the di-adamantyl aziridinone, computational models could predict whether reactions proceed via a concerted or a stepwise mechanism. For instance, the ring-opening of the aziridinone could be modeled to determine if it occurs symmetrically or asymmetrically, and how the adamantyl groups influence the stability of any intermediates or transition states.

Analysis of Ring Strain Energy and its Influence on Stability

The three-membered ring of 2-aziridinone is inherently strained due to significant deviation from ideal bond angles. This ring strain is a major determinant of the molecule's stability and reactivity. The ring strain energy (RSE) can be quantified using computational methods, typically through the use of isodesmic or homodesmotic reactions. wikipedia.orgacs.org

For 2-Aziridinone, 1,3-di-1-adamantyl-, the RSE is expected to be substantial, contributing to its kinetic and thermodynamic instability. The presence of two large adamantyl groups attached to the small, strained ring likely exacerbates this strain. Computational analyses of other strained three-membered rings have shown that substituents can either increase or decrease the RSE depending on their electronic and steric properties. wikipedia.org In this case, the steric bulk of the adamantyl groups is predicted to be the dominant factor, potentially leading to a higher RSE compared to less substituted aziridinones.

Table 2: Comparison of Ring Strain Energies (RSE) in Related Cyclic Compounds

CompoundRing SizePredicted RSE (kcal/mol)
Cyclopropane3~27.5
Aziridine (B145994)3~27
Oxirane3~27
2-Aziridinone3Data not available
2-Aziridinone, 1,3-di-1-adamantyl- 3 Data not available

Note: Specific calculated values for the RSE of 2-Aziridinone and its di-adamantyl derivative are not available in the public domain and would require dedicated computational studies.

Computational Predictions of Reactivity and Selectivity Profiles

Computational chemistry can be used to predict the reactivity and selectivity of chemical reactions. For 2-Aziridinone, 1,3-di-1-adamantyl-, this involves identifying the most likely sites for nucleophilic or electrophilic attack and predicting the stereochemical outcome of such reactions.

Methods such as the analysis of the Fukui function or the mapping of the molecular electrostatic potential (MEP) can highlight the reactive centers of the molecule. It is anticipated that the carbonyl carbon would be the primary electrophilic site, while the nitrogen lone pair would be the main nucleophilic center. However, the immense steric shielding provided by the two adamantyl groups would play a crucial role in modulating this intrinsic reactivity. Computational models can simulate the approach of various reagents to predict whether reactions are feasible and what the preferred trajectories of attack are. These predictions are vital for understanding the chemical behavior of this highly congested molecule.

Reactivity Profiles and Mechanistic Insights

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a primary pathway for the transformation of aziridinones. The reaction typically involves the cleavage of one of the ring's carbon-nitrogen bonds. The activation of the aziridinone (B14675917), often through protonation or coordination to a Lewis acid, forms a more reactive aziridinium (B1262131) ion intermediate, which is then susceptible to attack by a nucleophile. nih.gov

Regioselectivity (C2-N vs. C3-N Cleavage)

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted aziridines is a subject of extensive study. rsc.orgnih.govnih.gov In the case of 1,3-di-1-adamantyl-2-aziridinone, the two potential sites for nucleophilic attack are the carbonyl carbon (C2) and the adamantyl-substituted carbon (C3).

The cleavage can occur at either the C2-N bond or the C3-N bond. The outcome is largely determined by a combination of electronic and steric factors. The carbonyl group at C2 makes this position electrophilic. However, the extreme steric bulk of the 1-adamantyl group at C3 significantly hinders nucleophilic attack at this position. Conversely, the adamantyl group at the nitrogen atom also creates a sterically congested environment around the entire ring.

Generally, in acid-catalyzed ring-opening reactions of aziridines, the nucleophile attacks the more substituted carbon, a trend that suggests a transition state with significant carbocationic character (SN1-like). libretexts.org However, for 2-aziridinones, the situation is more complex due to the presence of the carbonyl group.

In related systems, the functional group at a substituent can direct the regioselectivity. For instance, a γ-keto group on a C2 substituent of an aziridine (B145994) ring leads to nucleophilic attack at the C2 position, while a γ-silylated hydroxy group directs the attack to the unsubstituted C3 position. nih.gov For 1,3-di-1-adamantyl-2-aziridinone, the bulky nature of the adamantyl groups is the primary directing factor. It is plausible that nucleophilic attack would preferentially occur at the less sterically hindered C2 carbonyl carbon. Attack at C3 would be severely impeded by the adamantyl substituent.

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of 1,3-di-1-adamantyl-2-aziridinone

Site of AttackProduct TypeInfluencing FactorsPredicted Outcome
C2 (Carbonyl) α-Amino acid derivativeElectronic activation by C=O, less steric hindrance compared to C3.Major Pathway
C3 β-Amino amide derivativeSevere steric hindrance from the C3-adamantyl group.Minor or No Pathway

Stereoselectivity and Retention/Inversion of Configuration

The stereochemical outcome of aziridine ring-opening reactions is highly dependent on the reaction mechanism. An SN2-type mechanism, involving backside attack by the nucleophile, typically leads to an inversion of configuration at the carbon center being attacked. In contrast, an SN1-type mechanism, which proceeds through a planar carbocation intermediate, can result in a mixture of stereoisomers (racemization) or retention of configuration, depending on the system.

For reactions at the C3 position of 1,3-di-1-adamantyl-2-aziridinone, if they were to occur, they would likely proceed with a high degree of stereospecificity. The synthesis and ring-opening of aziridines derived from sterically hindered adamantane-series olefins have been shown to be highly regio- and stereoselective processes. researchgate.net Depending on the nature of the nucleophile, the opening of a 2,2-disubstituted aziridine ring can proceed through either an SN1 or SN2 mechanism. researchgate.net Given the bulky adamantyl substituent, an SN2-type backside attack at C3 would be exceptionally difficult. If a reaction were forced under harsh conditions, it might proceed through a mechanism with significant SN1 character, potentially leading to a loss of stereochemical information if the intermediate carbocation has a sufficient lifetime.

Influence of Nucleophile Characteristics and Basicity

The nature of the nucleophile plays a critical role in the ring-opening of aziridinium ions. The stability of the aziridinium ion intermediate is key; it must be stable enough to allow for reaction with an external nucleophile rather than the counter-ion from the activating agent. nih.gov This means that for a successful reaction with an external nucleophile, the counter-anion of the activating agent should be weakly nucleophilic. nih.gov

The basicity and nucleophilicity of the attacking species can influence both the rate and the regioselectivity of the reaction. Strong, hard nucleophiles may favor attack at the harder electrophilic center, the carbonyl carbon (C2). Softer nucleophiles might show a different reactivity profile, although the overwhelming steric hindrance at C3 remains a dominant factor. In studies of related azetidinium ions, different nucleophiles such as azide (B81097) anions, benzylamine, and acetate (B1210297) have been used to probe regioselectivity. organic-chemistry.org

Table 2: Influence of Nucleophile Type on Predicted Ring-Opening of 1,3-di-1-adamantyl-2-aziridinone

Nucleophile TypeExamplePredicted Reactivity
Hard Nucleophiles Alkoxides, HydroxideLikely to attack the C2 carbonyl carbon.
Soft Nucleophiles Thiolates, IodideMay show some propensity for C3, but likely still disfavored due to sterics.
Bulky Nucleophiles tert-ButoxideReactivity at both C2 and C3 would be significantly reduced due to steric clash.

This table is a predictive summary based on general chemical principles, as specific data for the target compound is unavailable.

Role of Brønsted and Lewis Acid Catalysis

The ring-opening of non-activated aziridines generally requires activation by an electrophile, with Brønsted and Lewis acids being common choices. nih.gov These catalysts function by protonating or coordinating to the aziridine nitrogen, respectively, to form a more reactive aziridinium ion. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

Lewis acid-catalyzed additions of aziridines to other molecules, such as ketenimines, have been shown to be effective, with hard Lewis acids like LiClO₄ sometimes proving superior to softer ones. nih.gov The choice of acid catalyst can influence both the reaction rate and, in some cases, the stereoselectivity of the ring-opening. For the highly substituted 1,3-di-1-adamantyl-2-aziridinone, a strong Lewis or Brønsted acid would be necessary to facilitate the formation of the sterically hindered aziridinium ion, which would then be attacked by a nucleophile, likely at the C2 position.

Rearrangement and Decomposition Pathways

Beyond nucleophilic ring-opening, aziridinones can undergo other transformations such as rearrangements and decomposition, particularly under thermal stress.

Thermal Decomposition Mechanisms

While specific studies on the thermal decomposition of 1,3-di-1-adamantyl-2-aziridinone are not available in the searched literature, the thermal behavior of related strained heterocyclic compounds can provide insights. The high ring strain of the aziridinone ring suggests that it would be susceptible to thermal decomposition. Potential pathways could include decarboxylation (loss of CO) to form an imine, or more complex fragmentation and rearrangement processes. The bulky adamantyl groups would likely influence the decomposition mechanism, potentially favoring pathways that relieve steric strain. For instance, thermolysis could lead to the formation of adamantyl-substituted imines or alkenes through various elimination pathways. The stability imparted by the adamantyl cage structure might also lead to unique decomposition products.

Cycloaddition Reactions

Aziridinones, upon thermal or photochemical activation, can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. wikipedia.org The thermal or photochemical ring-opening of 1,3-di-1-adamantyl-2-aziridinone would generate a highly substituted azomethine ylide. The steric bulk of the 1-adamantyl groups would likely favor a specific stereochemistry of the ylide and influence the facial selectivity of its subsequent cycloaddition with dipolarophiles.

These cycloaddition reactions are powerful tools for the construction of five-membered nitrogen-containing heterocycles. wikipedia.org The reaction of the in situ generated azomethine ylide from 1,3-di-1-adamantyl-2-aziridinone with various alkenes and alkynes could, in principle, lead to a range of substituted pyrrolidines and dihydropyrroles. However, the significant steric hindrance imposed by the di-adamantyl substitution might necessitate forcing reaction conditions and could lead to unexpected regiochemical and stereochemical outcomes.

DipolarophileExpected ProductPotential Regio/Stereoselectivity
Electron-deficient AlkenesSubstituted PyrrolidinesHigh, influenced by adamantyl groups
AlkynesSubstituted Dihydropyrroles/PyrrolesDependent on reaction conditions
CarbonylsOxazolidinesPotentially high diastereoselectivity

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a versatile platform for the activation and transformation of strained rings like aziridines. researchgate.net The ring-opening of aziridines catalyzed by transition metals such as palladium, rhodium, nickel, or copper can proceed via various mechanisms, including oxidative addition, to generate metallacyclic intermediates. researchgate.net

For 1,3-di-1-adamantyl-2-aziridinone, a transition metal catalyst could facilitate the cleavage of the strained C-N or C-C bond under milder conditions than purely thermal methods. The regioselectivity of this ring-opening would be a critical aspect, with the bulky adamantyl groups directing the approach of the metal catalyst. Subsequent reactions of the resulting organometallic intermediate with various nucleophiles or coupling partners could provide access to a diverse array of functionalized acyclic amine derivatives.

Catalyst SystemPotential TransformationMechanistic Hallmark
Palladium(0)Allylic amination (with suitable substrate)Formation of a π-allyl palladium complex
Rhodium(I)Carbonylative ring expansionInsertion of CO into a C-N bond
Nickel(0)Cross-coupling with organometallic reagentsOxidative addition to the C-N bond
Copper(I)Asymmetric ring-openingFormation of a chiral copper-amine complex

Radical-Mediated Reactions

The introduction of radical species to 1,3-di-1-adamantyl-2-aziridinone can initiate a cascade of reactions. The stability of the adamantyl radical makes adamantane-containing compounds interesting substrates in radical chemistry. A radical initiator could abstract a hydrogen atom from one of the adamantyl cages, although the aziridinone ring itself presents a more reactive site.

Alternatively, a radical species could add to the carbonyl group of the aziridinone, leading to a ring-opened intermediate. The subsequent fate of this intermediate would depend on the nature of the radical and the reaction conditions. The presence of the bulky adamantyl groups would undoubtedly influence the approach of the radical and the stability of any resulting intermediates.

Research into the radical-mediated reactions of this specific di-adamantyl aziridinone is limited. However, drawing parallels from the broader field of radical chemistry, one can envision reactions such as radical-initiated polymerization, if suitable monomers are present, or radical-based functionalization of the adamantyl cages, although this is less likely to be the primary reaction pathway given the reactivity of the strained ring.

Synthetic Utility As a Building Block

Applications in the Synthesis of Functionalized Nitrogen-Containing Molecules

There is no available information on the use of 2-Aziridinone, 1,3-di-1-adamantyl- in the synthesis of other nitrogen-containing molecules.

Role in Peptide Synthesis and Peptidomimetics

The role of 2-Aziridinone, 1,3-di-1-adamantyl- in peptide synthesis or as a peptidomimetic has not been documented in the scientific literature.

Derivatization Strategies for Expanding Molecular Diversity

Specific derivatization strategies for 2-Aziridinone, 1,3-di-1-adamantyl- have not been reported.

Influence of the 1,3 Di 1 Adamantyl Substituents

Steric Effects on Reaction Pathways and Selectivity

The voluminous nature of the two 1-adamantyl groups in 1,3-di-1-adamantyl-2-aziridinone creates a sterically hindered environment around the strained three-membered ring. This steric bulk plays a crucial role in directing the course of chemical reactions and enhancing the selectivity of certain transformations.

The adamantane (B196018) moieties act as "lipophilic bullets," a term often used to describe their ability to provide critical lipophilicity to a molecule. nih.gov This property can influence how the molecule interacts with its environment, including solvents and other reactants, thereby affecting reaction pathways. The sheer size of the adamantyl groups can physically block or impede the approach of reagents to certain reactive sites on the aziridinone (B14675917) ring, leading to a high degree of regioselectivity and stereoselectivity in its reactions.

Furthermore, modifications to the adamantane structure itself, such as the introduction of methyl groups, can lead to markedly different potencies and outcomes in chemical and biological assays, highlighting the sensitivity of the system to subtle steric changes. nih.gov

Impact on Aziridinone Ring Stability and Reactivity

The stability and reactivity of the 2-aziridinone ring are significantly modulated by the presence of the 1,3-di-1-adamantyl substituents. Adamantane modifications are often chosen to enhance the metabolic stability of drugs, a principle that can be extended to the stability of the aziridinone ring itself. nih.gov The rigid and bulky nature of the adamantyl groups can shield the strained three-membered ring from nucleophilic attack and other degradation pathways, thereby increasing its kinetic stability.

Conformational Dynamics and Rigidity Imparted by Adamantyl Groups

The adamantane cage is a highly rigid and structurally well-defined hydrocarbon moiety. The incorporation of two such groups into the 2-aziridinone structure imparts a significant degree of conformational rigidity to the entire molecule. This rigidity limits the number of accessible conformations, which can have profound implications for its interaction with other molecules and its reactivity.

The structure of molecules containing adamantane is often more dynamic and structurally heterogeneous in the absence of binding interactions. nih.gov However, the covalent attachment of two adamantyl groups to the small aziridinone ring likely results in a molecule with a very well-defined and relatively inflexible three-dimensional shape. This conformational restriction can be advantageous in designing molecules with specific shapes for targeted interactions. The inherent stability and rigidity of the adamantane scaffold are key features in its application in medicinal chemistry and materials science. nih.gov

Emerging Research Themes and Future Directions

Development of Novel Synthetic Methodologies

The synthesis of aziridinones, particularly those with bulky substituents like the adamantyl group, presents a significant challenge due to the inherent ring strain of the three-membered lactam. Traditional methods often suffer from low yields and limited substrate scope. However, recent research has paved the way for more efficient and versatile synthetic routes.

One of the key approaches to constructing the 1,3-di-1-adamantyl-2-aziridinone system involves the cycloaddition of an isocyanate with a carbene or a carbene equivalent. The adamantyl isocyanate, serving as the nitrogen source, can be reacted with a suitable adamantylidene carbene precursor. The challenge lies in the generation and trapping of the transient carbene species.

Another promising strategy is the intramolecular cyclization of an α-halo-N-(1-adamantyl)acetamide. This approach requires the synthesis of a precursor molecule containing both the adamantyl amide and a halogen atom on the α-carbon. The subsequent base-induced ring closure would then yield the desired aziridinone (B14675917). The success of this method hinges on the careful selection of the halogen and the base to promote cyclization over competing elimination or substitution reactions.

Recent developments in the synthesis of related adamantane-containing heterocycles, such as 1,3-disubstituted ureas, have demonstrated the feasibility of one-pot reactions that incorporate the adamantane (B196018) moiety directly. nih.govmdpi.com These methodologies could potentially be adapted for the synthesis of 1,3-di-1-adamantyl-2-aziridinone, offering a more streamlined and efficient process. For instance, the reaction of 1,3-dehydroadamantane with a suitable precursor could provide a direct entry to the adamantyl-substituted backbone. nih.gov

Synthetic Approach Key Reactants Potential Advantages Challenges
Isocyanate-Carbene CycloadditionAdamantyl isocyanate, Adamantylidene carbene precursorDirect formation of the aziridinone ringGeneration and stability of the carbene
Intramolecular Cyclizationα-halo-N-(1-adamantyl)acetamide, BaseUtilizes readily available starting materialsCompetition with side reactions
Adapted One-Pot Methods1,3-Dehydroadamantane, Precursor moleculeIncreased efficiency and atom economyRequires careful optimization of reaction conditions

Advanced Computational Approaches for Predictive Chemistry

The unique structural features of 1,3-di-1-adamantyl-2-aziridinone make it an ideal candidate for investigation using advanced computational methods. nih.gov Density Functional Theory (DFT) and other quantum-chemical calculations can provide invaluable insights into the molecule's electronic structure, stability, and reactivity, guiding experimental efforts.

Computational studies can be employed to:

Predict Reaction Pathways: By modeling the transition states and intermediates of potential synthetic routes, computational chemistry can help identify the most energetically favorable pathways, thus optimizing reaction conditions and improving yields. mdpi.com

Analyze Ring Strain and Stability: The degree of ring strain in the aziridinone ring, influenced by the bulky adamantyl groups, can be quantified. This information is crucial for understanding the molecule's stability and predicting its propensity to undergo ring-opening reactions.

Simulate Spectroscopic Properties: Computational methods can predict NMR, IR, and other spectroscopic data, aiding in the characterization and identification of the synthesized compound. nih.gov

The application of Quantitative Structure-Activity Relationship (QSAR) models, which have been used to study other adamantane derivatives, could also be explored. nih.gov While traditionally used in drug discovery, these models could be adapted to predict the chemical reactivity of a series of related diadamantyl aziridinones with different substitution patterns.

Computational Method Application Predicted Outcome
Density Functional Theory (DFT)Reaction mechanism analysisEnergetically favorable synthetic routes mdpi.com
Quantum-chemical calculationsStability and strain analysisQuantification of ring strain and stability
Spectroscopic simulationStructural confirmationPredicted NMR and IR spectra nih.gov
QSAR ModelingReactivity predictionCorrelation of structure with chemical reactivity nih.gov

Exploration of New Chemical Transformations for Diadamantyl Aziridinones

The strained three-membered ring of 1,3-di-1-adamantyl-2-aziridinone is expected to be highly susceptible to nucleophilic attack, leading to a variety of ring-opening reactions. The bulky adamantyl groups will likely play a significant role in dictating the regioselectivity and stereoselectivity of these transformations.

Potential areas of exploration include:

Nucleophilic Ring-Opening: The reaction of the aziridinone with various nucleophiles (e.g., amines, alcohols, thiols) could lead to the formation of α-amino acid derivatives with two adamantyl groups. The steric hindrance from the adamantyl moieties may necessitate the use of more reactive nucleophiles or harsher reaction conditions.

Thermal and Photochemical Rearrangements: The strained ring system may undergo interesting rearrangements upon heating or irradiation. These reactions could potentially lead to the formation of novel heterocyclic structures.

Polymerization: The ring-opening polymerization of 1,3-di-1-adamantyl-2-aziridinone could yield novel polyamides with adamantyl side chains. These polymers may exhibit unique thermal and mechanical properties due to the rigid and bulky nature of the adamantyl groups.

Cycloaddition Reactions: While the aziridinone itself is a product of a cycloaddition, it may also participate in further cycloaddition reactions, either as a 2π component or through a ring-opened intermediate.

The study of related adamantyl-substituted aziridines has shown that the opening of the aziridine (B145994) ring can be a regio- and stereoselective process, influenced by the nature of the attacking nucleophile. researchgate.net Similar selectivity can be anticipated for the corresponding aziridinone.

Transformation Type Reactant/Condition Potential Product Key Feature
Nucleophilic Ring-OpeningNucleophiles (amines, alcohols, etc.)α-Amino acid derivativesFormation of functionalized adamantyl compounds
Thermal/Photochemical RearrangementHeat or LightNovel heterocyclic structuresExploration of unique reactivity
Ring-Opening PolymerizationCatalyst/InitiatorPolyamides with adamantyl side chainsDevelopment of new materials
Cycloaddition ReactionsDienophiles/DipolarophilesComplex heterocyclic systemsConstruction of intricate molecular architectures

Q & A

Q. How can researchers ensure reproducibility in aziridinone-based studies when journals report inconsistent spectroscopic data?

  • Methodological Answer :
  • Reference Standards : Use NIST-validated spectra (e.g., CAS 14387-89-4) for NMR and IR comparisons .
  • Open Data : Deposit raw spectral data in repositories like Zenodo or ChemRxiv with detailed experimental metadata (e.g., solvent, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.